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Compound of Interest

5-Bromo-2-chloro-4-
Compound Name:
(trifluoromethyl)pyrimidine

cat. No.: B1279826

An In-depth Technical Guide to 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine (CAS
Number: 785777-92-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative that
serves as a versatile and highly valuable building block in modern organic synthesis.[1] Its
trifluoromethyl group, along with the strategically positioned bromine and chlorine atoms,
imparts unigue reactivity and makes it a sought-after intermediate in the development of novel
pharmaceuticals and agrochemicals.[1] The pyrimidine scaffold is a privileged structure in
medicinal chemistry, appearing in a wide array of biologically active molecules, and the specific
substitution pattern of this compound offers multiple reaction sites for the introduction of
molecular diversity.[2] This technical guide provides a comprehensive overview of its chemical
properties, synthesis, and reactivity, with a focus on detailed experimental protocols and
applications in drug discovery.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Bromo-2-chloro-4-
(trifluoromethyl)pyrimidine is crucial for its effective use in synthesis and for ensuring safe
handling and storage.
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Property Value Reference
CAS Number 785777-92-6 [3]
Molecular Formula CsHBrCIFsN:2 [3]
Molecular Weight 261.43 g/mol [3]

5-Bromo-2-chloro-4-
Alternate Name _ o [3]
(trifluoromethyl)-1,3-diazine

Not specified in available

Appearance
search results
) ) Not specified in available
Melting Point
search results
N ) Not specified in available
Boiling Point
search results
o Not specified in available
Solubility

search results

Note: Specific experimental data for properties such as melting point, boiling point, and
solubility are not readily available in the public domain. Researchers should refer to the
Certificate of Analysis for lot-specific data.[3]

Synthesis

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-chloro-4-
(trifluoromethyl)pyrimidine is not explicitly available in the searched literature, a general
understanding can be derived from the synthesis of similar pyrimidine derivatives. The
synthesis likely involves the construction of the pyrimidine ring followed by halogenation and
trifluoromethylation steps.

For a related compound, 5-bromo-2-(trifluoromethyl)pyrimidine, one synthetic route involves the
bromination of 2-(trifluoromethyl)pyrimidine.[4]

General Synthetic Workflow for Halogenated Pyrimidines:
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Caption: A generalized workflow for the synthesis of 5-Bromo-2-chloro-4-
(trifluoromethyl)pyrimidine.

Reactivity and Key Chemical Transformations

The reactivity of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is characterized by the
presence of two distinct halogen atoms on an electron-deficient pyrimidine ring. This allows for
selective functionalization through various cross-coupling and nucleophilic substitution
reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds is a key feature in palladium-catalyzed
reactions, with the C-Br bond at the 5-position generally being more susceptible to oxidative
addition than the C-Cl bond at the 2-position.[5] This enables a stepwise approach to the
synthesis of di-substituted pyrimidines.

4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For
dihalopyrimidines, the reaction can often be directed to selectively occur at the more reactive
C-Br bond.[6]

Experimental Protocol (Adapted from similar substrates):[7][8]

o Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 5-
Bromo-2-chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv.), the desired arylboronic acid
(1.2-1.5 equiv.), and a suitable base (e.g., K2COs, Cs2C0s3, 2.0-3.0 equiv.).

o Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%).

e Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and
water (e.g., 4:1 v/v).

o Reaction Execution: Heat the mixture to a temperature ranging from 80 to 110 °C and stir
vigorously.
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e Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

e Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic
solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

« Purification: Purify the crude product by column chromatography.

5-Bromo-2-chloro-4-

(trifluoromethyl)pyrimidine Suzuki-Miyaura

Coupling

Ar-B(OH)2

5-Aryl-2-chloro-4-

_________________ (trifluoromethyl)pyrimidine
Pd(0) Catalyst )

_
-
-
-
-

-

Base (e.g., K2CO3)

Click to download full resolution via product page

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic
aromatic substitution (SNAr). In dihalopyrimidines, the reactivity of the halogen positions is
influenced by the electron-withdrawing nature of the ring nitrogens.[2] The 2-chloro position is
generally more susceptible to SNAr than the 5-bromo position.[9]

Experimental Protocol (Adapted from similar substrates):[8]

e Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-chloro-4-
(trifluoromethyl)pyrimidine (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or an
alcohol).
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» Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alcohol, or thiol) (1.0-1.2
equiv.). A base (e.g., triethylamine or diisopropylethylamine) may be required if the
nucleophile is used as its salt.

o Reaction Execution: Heat the reaction mixture to an appropriate temperature (ranging from
room temperature to reflux).

e Monitoring: Monitor the reaction progress by TLC or LC-MS.

e Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure
will vary depending on the solvent and nucleophile used but typically involves extraction and
washing.

« Purification: Purify the crude product by column chromatography or recrystallization.
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Caption: General scheme for nucleophilic aromatic substitution.

Applications in Drug Discovery and Agrochemicals

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a key intermediate in the synthesis of a
wide range of biologically active molecules.[10] The pyrimidine core is a common feature in
many approved drugs, and the trifluoromethyl group can enhance metabolic stability and
binding affinity.

Derivatives of trifluoromethyl pyrimidines have shown a broad spectrum of biological activities,
including:

e Anticancer: As scaffolds for kinase inhibitors.
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» Antiviral and Antifungal: As core structures in various antimicrobial agents.

While this compound is a building block and not an end-product with a specific biological target,
its derivatives are designed to interact with various signaling pathways implicated in disease.
For example, pyrimidine-based compounds are known to target kinases in cancer-related
signaling cascades.

lllustrative Signaling Pathway Inhibition:
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Caption: Inhibition of a generic kinase signaling pathway.

Safety Information

Detailed safety information for 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is not fully
available in the provided search results. As with all halogenated and trifluoromethylated organic
compounds, it should be handled with care in a well-ventilated fume hood. Appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should
be worn at all times. For specific handling and safety precautions, refer to the Safety Data
Sheet (SDS) provided by the supplier.
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Conclusion

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a highly valuable and versatile building
block for the synthesis of complex, biologically active molecules. Its unique substitution pattern
allows for selective functionalization through a variety of chemical transformations, making it a
key intermediate for researchers in drug discovery and agrochemical development. A thorough
understanding of its reactivity is essential for its effective utilization in the synthesis of novel
compounds with potential therapeutic or agricultural applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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